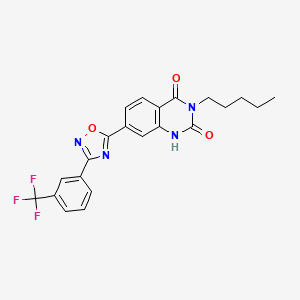
3-pentyl-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-pentyl-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H19F3N4O3 and its molecular weight is 444.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-pentyl-7-(3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic derivative of quinazoline known for its complex structure and potential biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, and includes relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C25H27F3N4O3, with a molecular weight of approximately 488.5 g/mol. The presence of a trifluoromethyl group enhances lipophilicity, potentially increasing biological activity. The structure features a quinazoline core linked to a piperazine moiety, which is significant for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H27F3N4O3 |
| Molecular Weight | 488.5 g/mol |
| IUPAC Name | This compound |
| CAS Number | 892267-00-4 |
Antimicrobial Activity
Research indicates that quinazoline derivatives exhibit significant antimicrobial properties. In a study evaluating various quinazoline derivatives against both Gram-positive and Gram-negative bacteria, the compound demonstrated moderate activity. Specifically:
- Inhibition Zones : The compound showed inhibition zones ranging from 10 mm to 15 mm against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : MIC values were reported between 65 mg/mL to 80 mg/mL for various strains.
These results suggest that the compound has potential as an antimicrobial agent, comparable to standard antibiotics like ampicillin and vancomycin .
Anticancer Activity
The anticancer potential of quinazoline derivatives has been widely documented. In vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines:
- MCF-7 (Breast Cancer) : The compound exhibited an IC50 value of approximately 2.09 μM.
- HepG2 (Liver Cancer) : An IC50 value of around 2.08 μM was noted.
These findings indicate that the compound may act as a potent inhibitor against certain cancer cell lines .
Case Studies
- Study on Quinazoline Derivatives : A series of quinazoline derivatives were synthesized and tested for their biological activities. The study highlighted that compounds with trifluoromethyl substitutions displayed enhanced anti-cancer properties compared to their non-substituted counterparts .
- Evaluation Against Bacterial Strains : Another research effort focused on the antimicrobial efficacy of quinazoline derivatives against various bacterial strains using the agar well diffusion method. The results indicated that compounds similar to 3-pentyl-7-(trifluoromethyl)phenyl derivatives showed broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
3-pentyl-7-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N4O3/c1-2-3-4-10-29-20(30)16-9-8-14(12-17(16)26-21(29)31)19-27-18(28-32-19)13-6-5-7-15(11-13)22(23,24)25/h5-9,11-12H,2-4,10H2,1H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWDJJRQFOLGCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














